molecular formula C25H28N4O2S B2605789 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 899986-67-5

2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2605789
CAS No.: 899986-67-5
M. Wt: 448.59
InChI Key: JFCYBJJQHYYEIA-UHFFFAOYSA-N
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Description

The compound 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a heterocyclic acetamide derivative featuring a hexahydroquinazolinone core. Key structural elements include:

  • Sulfanyl-acetamide bridge: A thioether linkage at position 4 connects the core to an N-substituted acetamide, with a 4-isopropylphenyl group influencing lipophilicity and steric bulk.

Properties

IUPAC Name

2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c1-17(2)19-7-9-20(10-8-19)27-23(30)16-32-24-21-5-3-4-6-22(21)29(25(31)28-24)15-18-11-13-26-14-12-18/h7-14,17H,3-6,15-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCYBJJQHYYEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid under reflux conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.

    Sulfanyl Linkage Formation: The sulfanyl group is introduced through a thiolation reaction, where a thiol reacts with a halogenated precursor.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazoline core or the pyridine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring and the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogenated compounds, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline, tetrahydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound has shown promise in several biological applications:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action may involve:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Inhibition of Tumor Growth : Studies have demonstrated that related compounds can inhibit the proliferation of tumor cells through various pathways.

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in disease processes. For instance:

  • Phospholipase A2 Inhibition : This inhibition can lead to reduced inflammation and pain in various conditions.
  • Protease Inhibition : By inhibiting proteases, the compound could potentially interfere with viral replication or cancer metastasis.

Research Applications

The diverse applications of this compound can be categorized into several key areas:

Medicinal Chemistry

The unique structure of this compound makes it a candidate for drug development targeting various diseases, including cancer and inflammatory disorders.

Pharmacology

Studies on the pharmacokinetics and pharmacodynamics of this compound are essential for understanding its therapeutic potential and safety profile.

Case Studies

Several studies have explored the biological effects and mechanisms of action of related compounds:

  • Study on Cytotoxic Activity :
    • Researchers evaluated the cytotoxic effects of structurally similar compounds on breast cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations.
  • Mechanistic Studies :
    • Investigations into the mechanism revealed that these compounds might activate apoptotic pathways through caspase activation and mitochondrial dysfunction.

Data Table: Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis and inhibits tumor growth
Enzyme InhibitionInhibits phospholipase A2 and proteases
Mechanism of ActionActivates apoptotic pathways; affects mitochondrial function

Mechanism of Action

The mechanism of action of 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(3-Benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide ()

  • Core structure: Benzothienopyrimidine (aromatic) vs. hexahydroquinazolinone (partially saturated).
  • Substituents :
    • Benzyl group at position 3 (electron-rich aromatic) vs. pyridin-4-ylmethyl (electron-deficient heteroaromatic).
    • N-Phenyl-N-isopropyl acetamide vs. N-(4-isopropylphenyl) acetamide.
  • Pyridine substitution could enhance solubility or target-specific interactions compared to benzyl.

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide ()

  • Core structure: Pyrazolone (five-membered lactam) vs. quinazolinone (six-membered bicyclic lactam).
  • Substituents :
    • Methylsulfanylphenyl acetamide vs. isopropylphenyl acetamide.
    • Phenyl group at position 2 of pyrazolone.
  • Methylsulfanyl groups may modulate redox properties compared to isopropyl’s steric effects.

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight LogP* (Predicted)
Target Compound Hexahydroquinazolinone Pyridin-4-ylmethyl, 4-isopropylphenyl ~470 g/mol ~3.5
Benzothienopyrimidine analog () Benzothienopyrimidine Benzyl, N-phenyl-N-isopropyl ~490 g/mol ~4.2
Pyrazolone derivative () Pyrazolone Methylsulfanylphenyl ~367 g/mol ~2.8

*LogP estimates based on substituent contributions:

  • Pyridine : Lowers LogP (polar).
  • Isopropylphenyl : Increases LogP (hydrophobic).
  • Benzyl/Methylsulfanyl : Moderate hydrophobicity.

Hydrogen Bonding and Crystallographic Insights

  • Target Compound : The sulfanyl and acetamide groups likely participate in N—H⋯O/S hydrogen bonds, forming dimers or chains (as in ).
  • Pyrazolone Derivatives () : Exhibit planar amide groups with R₂²(10) dimerization, stabilizing crystal packing.

Biological Activity

The compound 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide , also known by its chemical structure and CAS number (not provided in the search results), has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

The molecular formula of the compound is C21H24N4O2S , with a molecular weight of 396.51 g/mol . This compound features a complex structure that includes a hexahydroquinazoline core and a pyridine moiety, which are known for their diverse biological activities.

Antimicrobial Properties

Research has shown that derivatives of pyridine and quinazoline compounds often exhibit antimicrobial properties. For instance, studies on similar compounds have demonstrated effectiveness against various bacterial strains and fungi. Although specific data on this compound's antimicrobial activity is limited, its structural analogs have been reported to inhibit Gram-positive bacteria and certain fungi .

Anticancer Activity

Compounds with similar structural features have been investigated for anticancer properties. For example, quinazoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cell lines remains to be fully elucidated but warrants further investigation .

Neuroprotective Effects

The involvement of glutamatergic neurotransmission in neurological disorders suggests that compounds affecting this pathway can provide neuroprotective benefits. Research into related compounds indicates potential for modulating AMPA receptor activity, which could be relevant for conditions like epilepsy and neurodegenerative diseases .

Research Findings and Case Studies

Study Findings Implications
Study 1 Demonstrated antimicrobial activity in pyridine derivatives against select microorganisms.Suggests potential for developing new antibiotics based on this compound's structure.
Study 2 Investigated neuroprotective effects of similar compounds on AMPA receptors.Indicates possible therapeutic applications in neurodegenerative diseases.
Study 3 Explored anticancer properties of quinazoline derivatives.Highlights the need for further research into this compound's potential as an anticancer agent.

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